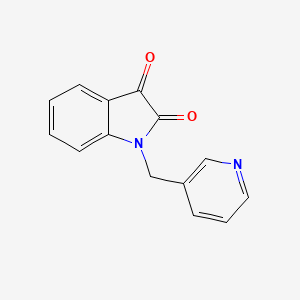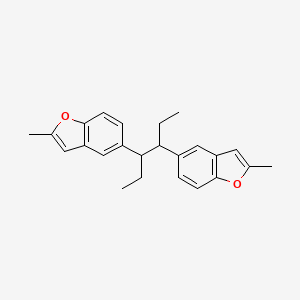![molecular formula C6H6N2O2S B14005173 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide CAS No. 42897-75-6](/img/structure/B14005173.png)
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis processes .
Chemical Reactions Analysis
Types of Reactions
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development
Agriculture: It has been studied for its pesticidal and herbicidal properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyridine: Exhibits similar biological activities but differs in its structural framework.
Triazolo[4,3-a]pyridine: Another heterocyclic compound with significant medicinal applications.
Uniqueness
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is unique due to its specific arrangement of nitrogen, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
42897-75-6 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide |
InChI |
InChI=1S/C6H6N2O2S/c9-11(10)5-8-4-2-1-3-6(8)7-11/h1-4H,5H2 |
InChI Key |
VAWLTOMHUVKADD-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CC=CC2=NS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



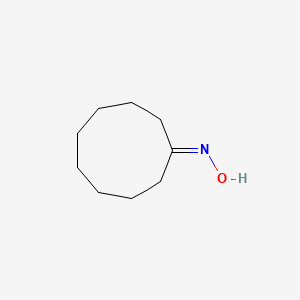
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
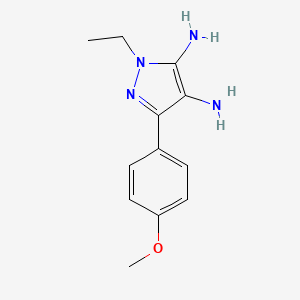
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
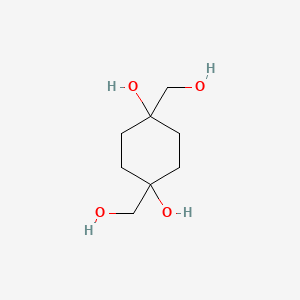
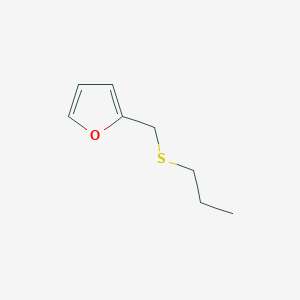
![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
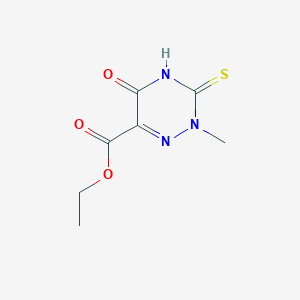
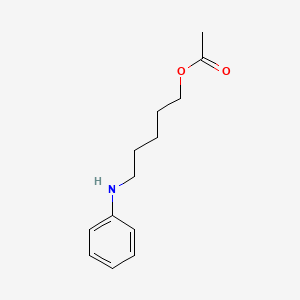
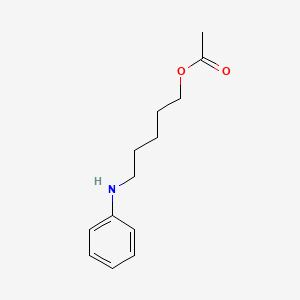
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
